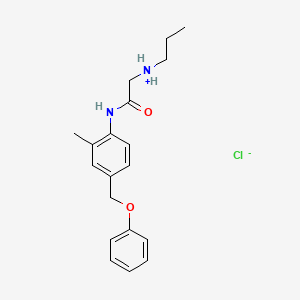
1,3,2-Oxathiastannolan-5-one, 2,2-dibutyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibutyl-1,3,2-oxathiastannolan-5-one is an organotin compound with the molecular formula C₁₀H₂₀O₂SSn. It is known for its unique structure, which includes a tin atom bonded to both sulfur and oxygen atoms, forming a five-membered ring. This compound is used in various industrial and research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-1,3,2-oxathiastannolan-5-one typically involves the reaction of dibutyltin oxide with mercaptoacetic acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene. The mixture is heated to facilitate the formation of the oxathiastannolan ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibutyl-1,3,2-oxathiastannolan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one of its ligands is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce a range of substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
2,2-Dibutyl-1,3,2-oxathiastannolan-5-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,2-Dibutyl-1,3,2-oxathiastannolan-5-one involves its interaction with various molecular targets. The tin atom in the compound can form bonds with different substrates, facilitating various chemical reactions. The pathways involved depend on the specific application and conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dioctyl-1,3,2-oxathiastannolan-5-one
- Dibutyltin dilaurate
- Dibutyltin diacetate
Uniqueness
2,2-Dibutyl-1,3,2-oxathiastannolan-5-one is unique due to its specific structure and the presence of both sulfur and oxygen atoms bonded to the tin atom. This structure imparts distinctive chemical properties, making it valuable for various applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
78-20-6 |
|---|---|
Molekularformel |
C10H20O2SSn |
Molekulargewicht |
323.04 g/mol |
IUPAC-Name |
2,2-dibutyl-1,3,2-oxathiastannolan-5-one |
InChI |
InChI=1S/2C4H9.C2H4O2S.Sn/c2*1-3-4-2;3-2(4)1-5;/h2*1,3-4H2,2H3;5H,1H2,(H,3,4);/q;;;+2/p-2 |
InChI-Schlüssel |
OLOQHZSCBTUIGQ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn]1(OC(=O)CS1)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


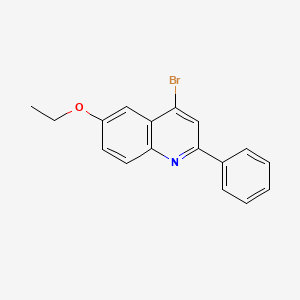
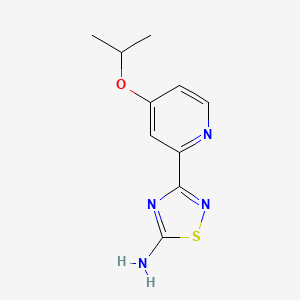

![N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)
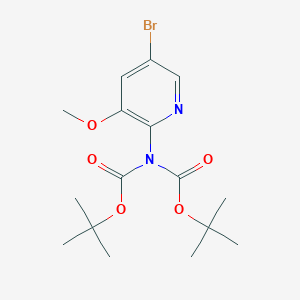


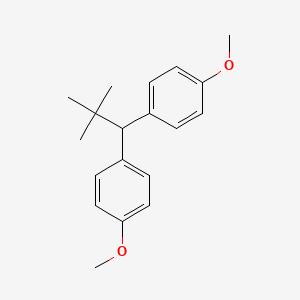
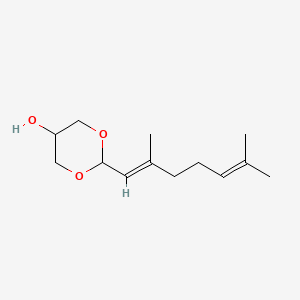

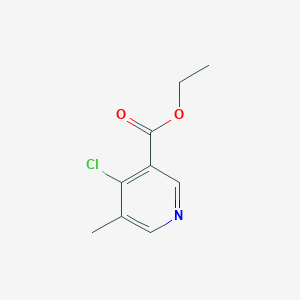
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide](/img/structure/B13760104.png)

